![molecular formula C11H14 B1358909 2-Methyl-3-(3-methylphenyl)-1-propene CAS No. 73566-45-7](/img/structure/B1358909.png)
2-Methyl-3-(3-methylphenyl)-1-propene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves Grignard reactions . For instance, the preparation of 2-methyl-3-biphenylmethanol involves catalyst preparation, a first Grignard reaction, a coupling reaction, and a second Grignard reaction .Molecular Structure Analysis
The molecular structure of a compound similar to “2-Methyl-3-(3-methylphenyl)-1-propene”, namely “2-Propenal, 2-methyl-3-phenyl-”, has been reported . The molecular formula is C10H10O, and the molecular weight is 146.1858 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Propenal, 2-methyl-3-phenyl-”, have been reported . The molecular weight is 148.2017 .Scientific Research Applications
Catalysis and Polymerization
- 2-Methyl-3-(3-methylphenyl)-1-propene has been studied in the context of catalysis and polymerization. For example, its role in the copolymerization of propene and norbornene using specific catalytic systems was explored, revealing effects on catalytic activity and the molecular properties of the resulting copolymers (Boggioni et al., 2010).
Crystal Structure Analysis
- Crystal structure and computational studies involving derivatives of 2-Methyl-3-(3-methylphenyl)-1-propene, such as 4-MEC and mephedrone, have been conducted. These studies included FTIR, UV-Vis, and NMR spectroscopy, providing insights into the molecular structure and characteristics of these compounds (Nycz et al., 2011).
Radical Reactions and Synthesis
- The compound's utility in radical reactions and synthetic applications has been investigated. For instance, 3-phenylthio-2-(trimethylsilymethyl)propene, a related compound, was used in the preparation of methylenecyclohexanes via a [3+3] annulation process, demonstrating its potential in organic synthesis (Ward & Kaller, 1991).
Chemical Reactions with Singlet Oxygen
- The reaction between singlet oxygen and compounds like 2-Methyl-1-propene-3,3,3-d3, which bears structural similarity to 2-Methyl-3-(3-methylphenyl)-1-propene, has been studied, shedding light on product isotope effects and reaction dynamics (Orfanopoulos et al., 1990).
Synthesis of Furans and Cyclopentenones
- Research has been conducted on using derivatives of 2-Methyl-3-(3-methylphenyl)-1-propene for synthesizing furans and cyclopentenones, indicating its versatility in organic synthesis processes (Watterson et al., 2003).
Propene Polymerization
- Studies on the polymerization of propene, which is structurally related to 2-Methyl-3-(3-methylphenyl)-1-propene, have been conducted to understand the effects of different catalysts and conditions on polymerization behavior and product characteristics (Kaminsky et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 3-methyl-2-phenyl-1h-indoles, have been found to inhibit human dna topoisomerase ii . This inhibition disrupts the process of DNA replication and transcription, leading to cell death .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as 3-methyl-2-phenyl-1h-indoles, have been found to have antiproliferative effects on human tumor cell lines .
properties
IUPAC Name |
1-methyl-3-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)7-11-6-4-5-10(3)8-11/h4-6,8H,1,7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDIRDHYNVKON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641124 |
Source
|
Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methylphenyl)-1-propene | |
CAS RN |
73566-45-7 |
Source
|
Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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